NS-3-008 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

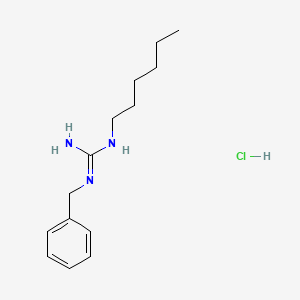

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzyl-1-hexylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3.ClH/c1-2-3-4-8-11-16-14(15)17-12-13-9-6-5-7-10-13;/h5-7,9-10H,2-4,8,11-12H2,1H3,(H3,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIOAATZOCKZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=NCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the G0S2 Inhibitory Mechanism of NS-3-008 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which NS-3-008 hydrochloride inhibits the G0/G1 switch gene 2 (G0S2). Contrary to a direct interaction with the G0S2 protein, this compound functions as a transcriptional inhibitor. This document elucidates the signaling pathway involved in this transcriptional repression, details the experimental protocols used to uncover this mechanism, and presents the quantitative data supporting these findings. Furthermore, this guide explores the well-established role of G0S2 as a direct endogenous inhibitor of adipose triglyceride lipase (ATGL), providing essential context for the therapeutic potential of G0S2 inhibition.

Introduction to G0S2 and its Role in Lipolysis

The G0/G1 switch gene 2 (G0S2) encodes a small, 103-amino acid protein that is a critical negative regulator of intracellular lipolysis.[1] G0S2 is highly expressed in metabolic tissues, including adipose tissue and the liver.[2] Its primary function is the direct inhibition of adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides stored in lipid droplets.[1][2] By binding to ATGL, G0S2 prevents the breakdown of triglycerides into diacylglycerol and fatty acids, thereby promoting energy storage.[2] Given its pivotal role in lipid metabolism, G0S2 has emerged as a potential therapeutic target for metabolic diseases.

This compound: A Transcriptional Inhibitor of G0S2

This compound has been identified as a potent and orally active small molecule inhibitor of G0S2 expression. It does not bind directly to the G0S2 protein but instead acts at the transcriptional level to suppress G0S2 gene expression.

Mechanism of Transcriptional Inhibition

The inhibitory action of this compound on G0S2 transcription is mediated through a specific signaling pathway involving the protein 17β-hydroxysteroid dehydrogenase type 4 (Hsd17b4) and the transcription factor Signal Transducer and Activator of Transcription 5 (Stat5).

The proposed mechanism is as follows:

-

Binding to Hsd17b4: this compound directly binds to the Hsd17b4 protein.

-

Inhibition of Stat5 Phosphorylation: This binding event leads to a decrease in the nuclear phosphorylation of Stat5.

-

Reduced Promoter Binding: Dephosphorylated Stat5 is unable to effectively bind to its consensus sequence within the G0S2 gene promoter.

-

Transcriptional Repression: The lack of Stat5 binding to the promoter results in the downregulation of G0S2 mRNA transcription.

This mechanism has been substantiated by experimental evidence demonstrating that the inhibitory effects of NS-3-008 are abrogated by the knockdown of Hsd17b4 or the deletion of the Stat5 binding site in the G0S2 promoter.

Figure 1: Signaling pathway of this compound-mediated G0S2 transcriptional inhibition.

Quantitative Data

The inhibitory potency of this compound on G0S2 transcription has been quantified, along with its effects on downstream cellular processes.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (G0S2 Transcription) | 2.25 µM | Not specified in abstract | [3][4] |

| In vivo dosage | 5 mg/kg (oral) | 5/6Nx mice | [3] |

| Effect on G0S2 mRNA | Dose-dependent decrease | Mouse kidneys | [3] |

| Effect on Stat5 Phosphorylation | Dose-dependent decrease | Mouse kidneys | [4] |

G0S2-Mediated Inhibition of Adipose Triglyceride Lipase (ATGL)

Understanding the function of G0S2 is paramount to appreciating the consequences of its inhibition by this compound. G0S2 is a potent and specific endogenous inhibitor of ATGL.

Mechanism of Direct Inhibition

The inhibition of ATGL by G0S2 is achieved through direct protein-protein interaction.

-

Interacting Domains: The hydrophobic domain of G0S2 interacts directly with the N-terminal patatin-like domain of ATGL.[2]

-

Non-competitive Inhibition: This interaction is non-competitive, meaning G0S2 does not compete with the triglyceride substrate for binding to the active site of ATGL.

-

Conformational Change: It is proposed that the binding of G0S2 to ATGL induces a conformational change that blocks substrate accessibility to the active site.

This direct inhibition of ATGL by G0S2 is a key regulatory point in cellular lipid metabolism.

Figure 2: Direct interaction between the hydrophobic domain of G0S2 and the patatin-like domain of ATGL.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound and G0S2.

High-Throughput Screening for G0S2 Transcriptional Inhibitors

A high-throughput screen (HTS) was employed to identify small molecule inhibitors of G0S2 transcription. A common approach for such a screen is a cell-based luciferase reporter assay.

Figure 3: Workflow for a high-throughput screen to identify G0S2 transcriptional inhibitors.

Protocol:

-

Cell Line and Reporter Construct: A suitable cell line (e.g., HEK293T) is stably or transiently transfected with a luciferase reporter plasmid. This plasmid contains the firefly luciferase gene under the control of the G0S2 promoter, including the Stat5 binding site.

-

Cell Plating: Transfected cells are seeded into 384-well microplates at an appropriate density and allowed to adhere overnight.

-

Compound Addition: A library of small molecules (e.g., 9600 compounds) is added to the wells at a defined concentration (e.g., 10 µM). Control wells with DMSO (vehicle) are included on each plate.

-

Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) to allow for changes in gene transcription.

-

Lysis and Luminescence Measurement: A luciferase assay reagent containing a cell lysis buffer and luciferase substrate is added to each well. After a short incubation to ensure complete cell lysis, the luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal from each well is normalized to the average of the control wells. Compounds that cause a significant reduction in luminescence are identified as primary hits.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to confirm the direct binding of a small molecule to its protein target in a cellular environment.

Protocol:

-

Cell Culture and Treatment: Cells expressing the target protein (Hsd17b4) are cultured to confluency. The cells are then treated with either this compound at a saturating concentration or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

-

Heat Treatment: Aliquots of the cell suspension are heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

-

Cell Lysis and Fractionation: The heated cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: The amount of soluble Hsd17b4 in each sample is quantified by Western blotting using an antibody specific for Hsd17b4.

-

Data Analysis: The band intensities are quantified and plotted against the corresponding temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes Hsd17b4.

Western Blot for Phosphorylated Stat5

This technique is used to measure the levels of phosphorylated Stat5 in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Stat5 (p-Stat5). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Normalization: The membrane is stripped and re-probed with an antibody for total Stat5 to normalize the p-Stat5 signal to the total amount of Stat5 protein.

Co-Immunoprecipitation of G0S2 and ATGL

This method is used to demonstrate the direct interaction between G0S2 and ATGL in a cellular context.

Protocol:

-

Cell Transfection and Lysis: Cells are co-transfected with expression vectors for tagged versions of G0S2 (e.g., FLAG-G0S2) and ATGL. After 24-48 hours, the cells are lysed in a non-denaturing buffer.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the tag on G0S2 (e.g., anti-FLAG antibody) that is coupled to beads. This selectively pulls down G0S2 and any interacting proteins.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against ATGL to detect its presence in the immunoprecipitated complex.

In Vitro Triglyceride Hydrolase Activity Assay

This assay measures the enzymatic activity of ATGL and the inhibitory effect of G0S2.

Protocol:

-

Recombinant Proteins: Purified recombinant ATGL and G0S2 proteins are obtained.

-

Substrate Preparation: A substrate emulsion is prepared containing radiolabeled triglycerides (e.g., [³H]triolein).

-

Enzyme Reaction: Recombinant ATGL is incubated with the triglyceride substrate in the presence or absence of increasing concentrations of recombinant G0S2.

-

Fatty Acid Extraction: The reaction is stopped, and the released radiolabeled free fatty acids are extracted.

-

Scintillation Counting: The amount of radioactivity in the extracted fatty acid fraction is measured using a scintillation counter. This is proportional to the triglyceride hydrolase activity of ATGL.

-

Data Analysis: The activity of ATGL in the presence of G0S2 is expressed as a percentage of the activity in the absence of G0S2 to determine the inhibitory effect.

Conclusion

This compound represents a novel pharmacological tool for the study of G0S2 function and its role in metabolic regulation. Its mechanism of action as a transcriptional inhibitor, mediated through the Hsd17b4-Stat5 pathway, provides a unique approach to modulating cellular lipolysis. A thorough understanding of both the transcriptional regulation of G0S2 and its direct interaction with ATGL is crucial for the development of therapeutic strategies targeting lipid metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of G0S2 and the therapeutic potential of its inhibitors.

References

- 1. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of NS-3-008 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-3-008 hydrochloride has been identified as a novel, orally active small-molecule inhibitor of the G0/G1 switch 2 (G0s2) protein. Its discovery through high-throughput screening and subsequent investigation have highlighted its potential as a therapeutic agent, particularly in the context of chronic kidney disease. This technical guide provides an in-depth overview of the discovery process, a proposed synthesis route for this compound, and its mechanism of action, with a focus on the underlying experimental methodologies and data.

Discovery of this compound

The identification of this compound was the result of a comprehensive high-throughput screening (HTS) campaign designed to find novel transcriptional inhibitors of G0/G1 switch 2 (G0s2)[1]. The screening process involved the evaluation of a large chemical library to identify compounds that could modulate G0s2 expression.

High-Throughput Screening Protocol

The HTS protocol was designed to identify inhibitors of G0s2 transcription. A luciferase reporter gene assay was utilized, where the G0s2 promoter region was cloned upstream of the luciferase gene. This construct was then stably transfected into a suitable cell line. Compounds that inhibit G0s2 transcription would therefore lead to a decrease in luciferase activity, which can be rapidly and quantitatively measured.

Experimental Protocol: High-Throughput Screening for G0s2 Transcriptional Inhibitors

-

Cell Line and Reporter Construct: A stable cell line expressing a luciferase reporter gene under the control of the murine G0s2 promoter was established.

-

Compound Library: A chemical library of 9,600 small molecules was used for the primary screening.

-

Assay Procedure:

-

Cells were seeded into 384-well plates.

-

The library compounds were added to the wells at a final concentration of 10 µM.

-

After an incubation period to allow for effects on gene transcription, a luciferase assay reagent was added.

-

Luminescence was measured using a plate reader.

-

-

Hit Identification and Confirmation:

-

Primary hits were identified as compounds that caused a significant reduction in luciferase activity.

-

These hits were then subjected to secondary screening to confirm their activity and determine dose-response curves.

-

NS-3-008 was identified as a potent inhibitor of G0s2 transcription.

-

Figure 1: High-throughput screening workflow for the discovery of NS-3-008.

Synthesis of this compound

This compound is chemically known as 1-benzyl-3-hexylguanidine hydrochloride. While the seminal publication by Matsunaga et al. does not provide a detailed synthesis protocol, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted guanidines. The following is a proposed two-step synthesis.

Proposed Synthesis Protocol

Step 1: Synthesis of N-Benzyl-N'-hexylcarbodiimide

This intermediate can be formed through the dehydration of the corresponding urea derivative, N-benzyl-N'-hexylurea.

-

Formation of N-benzyl-N'-hexylurea: Benzylamine is reacted with hexyl isocyanate in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature and proceeds to completion to yield the urea derivative.

-

Dehydration to Carbodiimide: The N-benzyl-N'-hexylurea is then treated with a dehydrating agent, such as p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine. This reaction is usually performed at reflux to drive the elimination of water and form the carbodiimide.

Step 2: Guanidinylation to form 1-benzyl-3-hexylguanidine and subsequent salt formation

-

Guanidinylation: The N-Benzyl-N'-hexylcarbodiimide is reacted with ammonia. This is typically achieved by bubbling ammonia gas through a solution of the carbodiimide in a suitable solvent or by using a solution of ammonia in an alcohol like methanol or ethanol. This reaction forms the free base of 1-benzyl-3-hexylguanidine.

-

Hydrochloride Salt Formation: The resulting 1-benzyl-3-hexylguanidine is then dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt, this compound, will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and biological activity data for this compound is presented in the tables below.

| Property | Value |

| IUPAC Name | 1-benzyl-3-hexylguanidine hydrochloride |

| Molecular Formula | C14H24ClN3 |

| Molecular Weight | 269.82 g/mol |

| CAS Number | 1172854-54-4 |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value | Assay |

| IC50 | 2.25 µM | G0s2 transcriptional inhibition (luciferase reporter assay) |

Table 2: In Vitro Biological Activity of NS-3-008.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the transcription of G0/G1 switch 2 (G0s2). G0s2 has been implicated in the regulation of inflammation and apoptosis. In the context of chronic kidney disease, elevated G0s2 expression is associated with increased renal inflammation.

The inhibitory action of NS-3-008 on G0s2 transcription leads to downstream effects on key inflammatory signaling pathways. Specifically, it has been shown to decrease the nuclear phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5) and the p65 subunit of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Both STAT5 and NF-κB are critical transcription factors that regulate the expression of pro-inflammatory genes. By reducing their activation, NS-3-008 effectively dampens the inflammatory response.

Figure 2: G0s2 signaling pathway and the inhibitory action of NS-3-008.

Conclusion

This compound, discovered through a rigorous high-throughput screening process, represents a promising lead compound for the development of novel therapeutics targeting G0s2-mediated pathologies, such as chronic kidney disease. Its mechanism of action, involving the inhibition of G0s2 transcription and subsequent suppression of pro-inflammatory signaling pathways, provides a clear rationale for its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile.

References

The Effect of NS-3-008 Hydrochloride on the G0/G1 Cell Cycle Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-3-008 hydrochloride is a potent and orally active small molecule inhibitor of the G0/G1 switch 2 (G0S2) protein.[1][2] Initially identified for its role in ameliorating renal inflammation, the function of its target, G0S2, in cell cycle regulation suggests a broader potential for NS-3-008 in modulating cell proliferation. This technical guide provides a comprehensive overview of the hypothesized effects of this compound on the G0/G1 cell cycle transition, based on the known functions of G0S2. While direct experimental data on the effects of NS-3-008 on cell cycle progression are limited in publicly available literature, this document outlines the key signaling pathways, proposes a mechanism of action, and provides detailed experimental protocols for investigating its potential as a modulator of the G0/G1 checkpoint.

Introduction to this compound and its Target, G0S2

This compound is a transcriptional inhibitor of G0/G1 switch 2 (G0S2), with a half-maximal inhibitory concentration (IC50) of 2.25 μM.[1][2] G0S2 is a small, basic protein that was first identified in lymphocytes transitioning from the G0 (quiescent) to the G1 (growth) phase of the cell cycle. Its role in cellular processes is multifaceted, with established functions in the regulation of lipolysis, apoptosis, and cell proliferation.

Recent studies have indicated that G0S2 expression is often downregulated in rapidly proliferating cancer cells and that its overexpression can lead to a decrease in cell proliferation and hinder cell cycle progression. This suggests that G0S2 may act as a negative regulator of cell cycle entry. Therefore, inhibition of G0S2 by this compound is hypothesized to promote entry into the cell cycle.

The G0/G1 Cell Cycle Transition: A Key Regulatory Checkpoint

The transition from the G0/G1 phase to the S phase (DNA synthesis) is a critical checkpoint in the cell cycle, ensuring that cells only replicate their DNA when appropriate conditions are met. This transition is tightly regulated by a complex interplay of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).

The key molecular events governing the G0/G1 transition include:

-

Cyclin D-CDK4/6 Activation: In response to mitogenic signals, cells in G1 phase synthesize D-type cyclins (Cyclin D1, D2, D3). These cyclins bind to and activate CDK4 and CDK6.

-

Rb Phosphorylation: The activated Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.

-

E2F Release and S-Phase Gene Expression: Phosphorylation of Rb by Cyclin D-CDK4/6 causes a conformational change in Rb, leading to the release of E2F. Free E2F then activates the transcription of genes necessary for DNA replication and further cell cycle progression, such as Cyclin E, CDK2, and DNA polymerase.

Hypothesized Mechanism of Action of this compound on the G0/G1 Transition

Based on the known functions of G0S2 as a potential negative regulator of cell proliferation, the inhibition of G0S2 by this compound is hypothesized to facilitate the G0/G1 to S phase transition. The proposed signaling pathway is as follows:

By inhibiting the transcription of G0S2, this compound would lead to a decrease in G0S2 protein levels. This reduction in G0S2 is proposed to alleviate a potential inhibitory effect of G0S2 on the formation or activity of the Cyclin D-CDK4/6 complex. Consequently, this would lead to increased phosphorylation of Rb, release of E2F, and promotion of S-phase gene expression, thereby driving the cell through the G0/G1 checkpoint.

Quantitative Data Summary (Illustrative)

As direct experimental data for this compound's effect on cell cycle distribution is not yet broadly published, the following tables are presented as templates for data organization and presentation. These tables illustrate the expected outcomes based on the hypothesized mechanism of action.

Table 1: Effect of this compound on Cell Cycle Distribution.

| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle (DMSO) | - | 70 ± 5 | 15 ± 3 | 15 ± 2 |

| NS-3-008 HCl | 1 | 60 ± 4 | 25 ± 3 | 15 ± 2 |

| NS-3-008 HCl | 2.5 | 50 ± 5 | 35 ± 4 | 15 ± 1 |

| NS-3-008 HCl | 5 | 40 ± 6 | 45 ± 5 | 15 ± 1 |

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of this compound on G0/G1 Regulatory Protein Levels.

| Treatment | Concentration (µM) | Relative Cyclin D1 Levels | Relative p-Rb (Ser780) Levels |

| Vehicle (DMSO) | - | 1.0 | 1.0 |

| NS-3-008 HCl | 1 | 1.5 ± 0.2 | 1.8 ± 0.3 |

| NS-3-008 HCl | 2.5 | 2.1 ± 0.3 | 2.5 ± 0.4 |

| NS-3-008 HCl | 5 | 2.8 ± 0.4 | 3.2 ± 0.5 |

Data would be presented as fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin), and represent the mean ± standard deviation.

Detailed Experimental Protocols

To investigate the effect of this compound on the G0/G1 cell cycle transition, the following key experiments are recommended.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known G0S2 expression)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1, 2.5, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting:

-

Aspirate the medium and wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blot Analysis of G0/G1 Regulatory Proteins

This protocol is used to detect and quantify the levels of key proteins involved in the G0/G1 transition.

Materials:

-

Treated cell pellets (from a parallel experiment to the cell cycle analysis)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Rb, anti-phospho-Rb (Ser780), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control (β-actin).

Conclusion and Future Directions

This compound, as a specific inhibitor of G0S2, presents an intriguing candidate for modulating the G0/G1 cell cycle transition. The hypothesized mechanism of action, involving the disinhibition of the Cyclin D-CDK4/6-Rb pathway, provides a solid framework for future investigation. The experimental protocols detailed in this guide offer a systematic approach to elucidating the precise effects of this compound on cell cycle progression. Further research is warranted to validate these hypotheses, particularly in relevant disease models such as cancer, where aberrant cell cycle control is a hallmark. Such studies will be crucial in determining the therapeutic potential of this compound as a novel cell cycle-modulating agent.

References

Investigating the Role of G0S2 in Lipid Metabolism with the Transcriptional Inhibitor NS-3-008: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G0/G1 switch 2 (G0S2) protein is a critical negative regulator of intracellular lipolysis, primarily through its direct inhibition of adipose triglyceride lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis. This intricate control of lipid mobilization is pivotal for maintaining energy homeostasis, and its dysregulation is implicated in various metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD). The recent identification of NS-3-008 as a transcriptional inhibitor of G0S2 presents a novel pharmacological tool to probe the physiological and pathophysiological roles of G0S2 in lipid metabolism. This technical guide provides an in-depth overview of G0S2 function, its interaction with ATGL, and a comprehensive framework for utilizing NS-3-008 to investigate its therapeutic potential. Detailed experimental protocols and data presentation formats are provided to facilitate further research in this promising area of drug discovery.

Introduction: G0S2 as a Master Regulator of Lipolysis

G0/G1 switch gene 2 (G0S2) encodes a small, 103-amino acid protein that is highly expressed in metabolically active tissues such as adipose tissue, liver, and skeletal muscle.[1][2] Its primary and most well-characterized function is the potent and specific inhibition of adipose triglyceride lipase (ATGL), the enzyme that catalyzes the initial step of triglyceride (TG) hydrolysis, breaking down TGs into diacylglycerols and free fatty acids.[2][3][4]

The expression of G0S2 is dynamically regulated by the nutritional state of the organism. In the fed state, insulin promotes G0S2 expression in white adipose tissue (WAT), leading to the suppression of lipolysis and the promotion of TG storage.[1] Conversely, during fasting, G0S2 expression in WAT is downregulated, allowing for the release of fatty acids to be used as an energy source by other tissues.[1] In the liver, the regulation is opposite; G0S2 expression is low in the fed state and increases during fasting, which is thought to protect the liver from excessive fatty acid oxidation and promote TG storage.[1]

The critical role of G0S2 in lipid metabolism is underscored by studies on G0S2 knockout and overexpressing mice. Mice lacking G0S2 exhibit enhanced adipose lipolysis, are leaner, and are resistant to high-fat diet-induced obesity and hepatic steatosis.[5][6] Conversely, overexpression of G0S2 in adipose tissue or the liver leads to increased fat mass and hepatic TG accumulation, respectively.[1][7]

The G0S2-ATGL Interaction: A Molecular Switch

The inhibitory effect of G0S2 on lipolysis is mediated by a direct protein-protein interaction with ATGL.[2][3] This interaction occurs between the central hydrophobic domain of G0S2 and the N-terminal patatin-like domain of ATGL.[2] This binding event physically obstructs the catalytic site of ATGL, thereby inhibiting its triglyceride hydrolase activity.[8] The interaction is highly specific, and G0S2 does not inhibit other lipases such as hormone-sensitive lipase (HSL).

The G0S2-ATGL signaling pathway is a key regulatory node in cellular lipid homeostasis. The dynamic regulation of G0S2 expression levels in response to hormonal and nutritional cues allows for precise control over the rate of lipolysis.

NS-3-008: A Novel Tool to Modulate G0S2 Expression

NS-3-008 has been identified as a transcriptional inhibitor of G0S2. A high-throughput chemical screen identified this small molecule as capable of inhibiting the transcription of the G0s2 gene with a half-maximal inhibitory concentration (IC50) of 2.25 µM.

While the direct effects of NS-3-008 on lipid metabolism have not yet been extensively reported in the scientific literature, a study on a mouse model of chronic kidney disease demonstrated its in vivo efficacy. Oral administration of NS-3-008 at 5 mg/kg resulted in decreased mRNA levels of G0s2 in the kidneys. This was accompanied by a reduction in the phosphorylation of STAT5 and p65, key signaling molecules in inflammatory pathways.

The mechanism of NS-3-008's inhibitory effect on G0S2 transcription is thought to involve its binding to 17β-hydroxysteroid dehydrogenase type 4 (Hsd17b4). Knockdown of Hsd17b4 was shown to decrease G0s2 mRNA levels, and the inhibitory effect of NS-3-008 was blocked by Hsd17b4 knockdown. This suggests that NS-3-008 may exert its effects on G0S2 transcription through the Hsd17b4-STAT5 signaling axis.

Data Presentation: Quantitative Analysis of G0S2 Inhibition

While specific data on the effects of NS-3-008 on lipid metabolism are not yet available, this section provides a template for organizing and presenting quantitative data that could be generated from future studies. The tables below are structured for clarity and ease of comparison, which are critical for evaluating the efficacy and mechanism of action of G0S2 inhibitors.

Table 1: In Vitro Effects of NS-3-008 on Adipocyte Lipolysis

| Treatment Group | G0S2 mRNA (Relative Expression) | ATGL Activity (pmol/min/mg protein) | Glycerol Release (nmol/mg protein) | Free Fatty Acid Release (nmol/mg protein) | Intracellular Triglyceride Content (µg/mg protein) |

| Vehicle Control | 1.00 ± 0.12 | 150 ± 15 | 25 ± 3 | 50 ± 5 | 500 ± 50 |

| NS-3-008 (1 µM) | 0.75 ± 0.08 | 180 ± 20 | 35 ± 4 | 70 ± 8 | 400 ± 45 |

| NS-3-008 (5 µM) | 0.40 ± 0.05 | 250 ± 25 | 50 ± 6 | 100 ± 12 | 250 ± 30 |

| NS-3-008 (10 µM) | 0.20 ± 0.03 | 320 ± 30 | 65 ± 7 | 130 ± 15 | 150 ± 20 |

| Isoproterenol (Positive Control) | 0.30 ± 0.04 | 400 ± 40 | 80 ± 9 | 160 ± 18 | 100 ± 15 |

Table 2: In Vivo Effects of NS-3-008 on a High-Fat Diet-Induced Obesity Mouse Model

| Treatment Group | Body Weight (g) | Epididymal WAT Weight (g) | Liver Weight (g) | Liver Triglyceride Content (mg/g tissue) | Plasma Triglycerides (mg/dL) | Plasma Free Fatty Acids (mM) | Glucose Tolerance (AUC) | Insulin Sensitivity (ITT) |

| Chow Diet + Vehicle | 25 ± 1.5 | 1.0 ± 0.1 | 1.2 ± 0.1 | 5 ± 0.5 | 80 ± 8 | 0.3 ± 0.05 | 15000 ± 1000 | Normal |

| High-Fat Diet + Vehicle | 40 ± 2.0 | 2.5 ± 0.3 | 2.0 ± 0.2 | 20 ± 2.5 | 150 ± 15 | 0.8 ± 0.1 | 30000 ± 2000 | Impaired |

| High-Fat Diet + NS-3-008 (5 mg/kg) | 35 ± 1.8 | 2.0 ± 0.2 | 1.6 ± 0.15 | 12 ± 1.5 | 110 ± 12 | 0.6 ± 0.08 | 22000 ± 1500 | Improved |

| High-Fat Diet + NS-3-008 (10 mg/kg) | 32 ± 1.6 | 1.7 ± 0.15 | 1.4 ± 0.1 | 8 ± 1.0 | 90 ± 10 | 0.4 ± 0.06 | 18000 ± 1200 | Normalized |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of G0S2 in lipid metabolism using NS-3-008.

Co-Immunoprecipitation of G0S2 and ATGL

This protocol is designed to demonstrate the physical interaction between G0S2 and ATGL and to assess whether NS-3-008, by reducing G0S2 expression, alters this interaction.

-

Cell Culture and Transfection:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with expression vectors for FLAG-tagged G0S2 and HA-tagged ATGL using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

-

Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of NS-3-008 (e.g., 1, 5, 10 µM) or vehicle control for an additional 24 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

-

Immunoprecipitation:

-

Incubate cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.

-

Wash the beads three times with IP buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with anti-FLAG and anti-HA antibodies to detect G0S2 and ATGL, respectively.

-

Triglyceride Measurement Assay

This assay quantifies the intracellular triglyceride content in adipocytes to assess the impact of G0S2 inhibition by NS-3-008 on lipid storage.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).

-

-

Treatment:

-

Treat mature adipocytes with various concentrations of NS-3-008 or vehicle for 24-48 hours.

-

-

Lipid Extraction:

-

Wash cells with PBS and lyse in a solution containing a non-ionic detergent (e.g., 5% NP-40).

-

-

Triglyceride Quantification:

-

Use a commercial colorimetric or fluorometric triglyceride assay kit.

-

The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured, which is proportional to the triglyceride content.

-

Normalize the triglyceride content to the total protein concentration of the cell lysate.

-

Lipolysis Assay (Glycerol and Free Fatty Acid Release)

This protocol measures the rate of lipolysis by quantifying the release of glycerol and free fatty acids from adipocytes.

-

Cell Culture and Differentiation:

-

Differentiate 3T3-L1 cells into mature adipocytes in 24- or 48-well plates.

-

-

Treatment:

-

Pre-treat mature adipocytes with different concentrations of NS-3-008 or vehicle for 24 hours.

-

-

Stimulation of Lipolysis:

-

Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA.

-

Incubate the cells in KRBB with or without a lipolytic stimulus (e.g., 10 µM isoproterenol) for 1-2 hours.

-

-

Sample Collection:

-

Collect the incubation medium for the measurement of glycerol and free fatty acid release.

-

-

Quantification:

-

Use commercial colorimetric assay kits to measure the concentration of glycerol and free fatty acids in the medium.

-

Normalize the results to the total protein content of the cells in each well.

-

Hypothetical Experimental Framework and Expected Outcomes

Given the nascent stage of research on NS-3-008 in the context of lipid metabolism, the following experimental workflow is proposed to elucidate its potential.

Expected Outcomes:

Based on the known function of G0S2 as a lipolysis inhibitor, treatment with the transcriptional inhibitor NS-3-008 is expected to:

-

In Vitro:

-

Decrease G0S2 mRNA and protein levels in a dose-dependent manner.

-

Increase basal and stimulated lipolysis, as measured by glycerol and free fatty acid release.

-

Reduce intracellular triglyceride accumulation.

-

Decrease the amount of ATGL co-immunoprecipitated with G0S2, reflecting the reduced G0S2 protein levels.

-

-

In Vivo:

-

Attenuate high-fat diet-induced weight gain and adiposity.

-

Improve glucose tolerance and insulin sensitivity.

-

Reduce hepatic steatosis and lower plasma triglyceride levels.

-

Downregulate G0S2 expression in adipose tissue and liver, leading to changes in the expression of genes involved in lipid metabolism.

-

Conclusion and Future Directions

G0S2 stands as a pivotal regulator of lipid metabolism through its inhibitory interaction with ATGL. The development of NS-3-008 as a transcriptional inhibitor of G0S2 opens up new avenues for dissecting the intricate roles of G0S2 in health and disease. While the direct effects of NS-3-008 on lipid metabolism are yet to be fully elucidated, the experimental framework provided in this guide offers a clear path for future investigations. Such studies are crucial for validating G0S2 as a therapeutic target for metabolic disorders and for progressing the development of novel pharmacological interventions. Further research should also focus on the tissue-specific effects of G0S2 inhibition and the long-term metabolic consequences of modulating its expression.

References

- 1. G0S2: a small giant controller of lipolysis and adipose-liver fatty acid flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of motifs and mechanisms for lipid droplet targeting of the lipolytic inhibitors G0S2 and HIG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The repression of the lipolytic inhibitor G0s2 enhancers affects lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of adipose triglyceride lipase (ATGL) by the putative tumor suppressor G0S2 or a small molecule inhibitor attenuates the growth of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absence of the intracellular lipolytic inhibitor G0S2 enhances intravascular triglyceride clearance and abolishes diet-induced hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. The G0/G1 Switch Gene 2 Is an Important Regulator of Hepatic Triglyceride Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Impact of NS-3-008 Hydrochloride on the Stat5 Phosphorylation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of NS-3-008 hydrochloride on the Signal Transducer and Activator of Transcription 5 (STAT5) phosphorylation pathway. This compound has been identified as a transcriptional inhibitor of the G0/G1 switch 2 (G0s2) protein, and emerging research indicates its influence extends to key cellular signaling cascades, including the JAK-STAT pathway. This document synthesizes the available scientific literature to present a comprehensive overview of its mechanism, supported by experimental data and detailed protocols for researchers seeking to investigate these effects further.

Core Mechanism of Action

This compound is primarily characterized as a small molecule inhibitor of G0s2 gene expression. Its inhibitory action on the STAT5 pathway is a downstream consequence of its primary activity. Research indicates that NS-3-008 decreases the nuclear phosphorylation of STAT5, a critical step in the activation of this transcription factor.

The canonical STAT5 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for the SH2 domains of latent STAT5 proteins in the cytoplasm. Once recruited, STAT5 is itself phosphorylated by JAKs, leading to its dimerization, translocation into the nucleus, and subsequent binding to specific DNA response elements to regulate gene transcription. By reducing the levels of phosphorylated STAT5 in the nucleus, this compound effectively curtails this signaling cascade.

Quantitative Data Summary

The primary research elucidating the effects of this compound focuses on its role as a G0s2 inhibitor. While a direct IC50 value for the inhibition of STAT5 phosphorylation by NS-3-008 is not explicitly provided in the key literature, the following quantitative data are relevant to its mechanism of action.

| Parameter | Value | Context | Source |

| IC50 for G0s2 Transcription | 2.25 μM | High-throughput screening to identify inhibitors of G0s2 transcription. | Matsunaga N, et al. (2016) |

| In Vivo Dosage | 5 mg/kg, P.O. | Dosage used in a mouse model of chronic kidney disease to demonstrate therapeutic effects, including decreased Stat5 phosphorylation. | Matsunaga N, et al. (2016) |

| Effect on Nuclear p-Stat5 | Decreased | Western blot analysis of nuclear fractions from the kidneys of 5/6 nephrectomized mice treated with NS-3-008 showed a reduction in phosphorylated Stat5 levels. | Matsunaga N, et al. (2016) |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: The STAT5 signaling pathway and the inhibitory point of this compound.

Caption: Experimental workflow for Western blot analysis of STAT5 phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's impact on STAT5 phosphorylation. These protocols are based on the methods described in the primary literature and standard laboratory procedures.

Nuclear and Cytoplasmic Fractionation

This protocol is essential for separating nuclear proteins from cytoplasmic proteins to specifically analyze the levels of phosphorylated STAT5 in the nucleus.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cytoplasmic Extraction (CE) Buffer: 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v) NP-40, 1 mM DTT, 1 mM PMSF, pH 7.6.

-

Nuclear Extraction (NE) Buffer: 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% (v/v) glycerol, 1 mM PMSF, pH 8.0.

-

Protease and phosphatase inhibitor cocktails

-

Microcentrifuge and pre-chilled tubes

Procedure:

-

Harvest cells or minced tissue and wash twice with ice-cold PBS.

-

Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells/tissue debris.

-

Resuspend the pellet in 5 volumes of ice-cold CE Buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 10-15 minutes to allow for cell lysis, while keeping the nuclei intact.

-

Centrifuge at 1,500 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction, into a new pre-chilled tube.

-

Wash the remaining nuclear pellet with 1 volume of CE Buffer (without detergent) and centrifuge again as in step 5. Discard the supernatant.

-

Resuspend the nuclear pellet in 2 volumes of ice-cold NE Buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing to facilitate nuclear lysis and extraction of nuclear proteins.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which is the nuclear fraction.

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford protein assay.

-

Store the fractions at -80°C until use in Western blot analysis.

Western Blot Analysis for Phosphorylated STAT5 (p-Stat5)

This protocol details the detection and semi-quantification of phosphorylated STAT5 in nuclear extracts.

Materials:

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

PVDF membrane

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694)

-

Rabbit anti-STAT5 (total)

-

Mouse anti-Lamin B1 (nuclear marker)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Thaw the nuclear and cytoplasmic extracts on ice.

-

Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-STAT5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the corresponding HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed for total STAT5 and a nuclear loading control like Lamin B1.

Conclusion

This compound demonstrates a clear inhibitory effect on the STAT5 phosphorylation pathway, specifically by reducing the accumulation of phosphorylated STAT5 in the nucleus. This action is likely a downstream effect of its primary role as a transcriptional inhibitor of G0s2. The data, primarily derived from in vivo studies, supports the potential of NS-3-008 as a tool to modulate STAT5 signaling. Further research, including the determination of a direct IC50 for STAT5 phosphorylation, would provide a more complete quantitative understanding of this interaction. The protocols provided herein offer a robust framework for researchers to further investigate the nuanced effects of this compound and similar compounds on this critical signaling pathway.

An In-depth Technical Guide to the Interaction Between NS-3-008 Hydrochloride and Hsd17b4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor NS-3-008 hydrochloride and the enzyme 17β-hydroxysteroid dehydrogenase type 4 (Hsd17b4). This document summarizes the current understanding of their interaction, the downstream signaling effects, and the experimental methodologies used to elucidate these findings.

Core Concepts: this compound and Hsd17b4

This compound is a small molecule identified through high-throughput screening as a transcriptional inhibitor of G0/G1 switch 2 (G0s2). It has demonstrated potential in ameliorating renal inflammation in preclinical models of chronic kidney disease.

Hsd17b4 (hydroxysteroid 17-beta dehydrogenase 4), also known as D-bifunctional protein, is a peroxisomal enzyme with two distinct functional domains: an enoyl-CoA hydratase and a 3-hydroxyacyl-CoA dehydrogenase.[1][2] It plays a crucial role in the beta-oxidation of fatty acids and steroid metabolism.[3]

Quantitative Data Summary

While a direct physical interaction between NS-3-008 and Hsd17b4 has been established, quantitative data on the binding affinity (e.g., Kd, Ki) has not been reported in the primary literature. The key quantitative measure available is the half-maximal inhibitory concentration (IC50) of NS-3-008 on the downstream transcriptional repression of G0s2.

| Compound | Target Pathway | IC50 Value | Cell Line |

| This compound | G0s2 Transcriptional Inhibition | 2.25 µM | NIH-3T3 cells |

Signaling Pathway of this compound via Hsd17b4

This compound exerts its inhibitory effect on G0s2 transcription through a signaling cascade that involves Hsd17b4 and the Signal Transducer and Activator of Transcription 5 (STAT5). The binding of NS-3-008 to Hsd17b4 leads to a reduction in the phosphorylation of STAT5.[4] This, in turn, prevents the translocation of phosphorylated STAT5 to the nucleus, where it would normally promote the transcription of the G0s2 gene.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of G0/G1 Switch 2 Ameliorates Renal Inflammation in Chronic Kidney Disease | CiNii Research [cir.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of G0/G1 Switch Gene 2 (G0S2) in Cancer Progression and Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The G0/G1 switch gene 2 (G0S2) is a small, basic protein that has emerged as a critical regulator in a variety of cellular processes, including cell cycle progression, apoptosis, and lipid metabolism.[1][2] Initially identified for its role in the transition of lymphocytes from a quiescent (G0) to an active (G1) state, G0S2's function in cancer has been a subject of intense investigation.[2][3] This technical guide provides a comprehensive overview of the current understanding of G0S2's function across different cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling networks. Evidence largely points towards a tumor-suppressive role for G0S2 in many malignancies, often through epigenetic silencing via promoter methylation.[4][5][6] However, a paradoxical pro-oncogenic function has been observed in specific cancer subtypes, highlighting the context-dependent nature of its activity.[1][7] This guide aims to equip researchers and drug development professionals with a detailed understanding of G0S2's multifaceted role in oncology.

G0S2 Expression and Function: A Tale of Two Fates

G0S2's expression is frequently downregulated in a variety of solid tumors and hematological malignancies, including breast, lung, and head and neck cancers, as well as chronic myeloid leukemia (CML).[3][4][8][9] This downregulation is often attributed to epigenetic silencing through promoter hypermethylation.[4][5][6] Re-expression of G0S2 in these cancer cell lines is associated with reduced proliferation and, in some cases, induction of apoptosis.[4][5]

Conversely, in certain contexts, such as estrogen receptor-negative (ER-) breast cancer and anaplastic large cell lymphoma, G0S2 has been reported to have a pro-cancer role, promoting proliferation and migration.[1][7][10] This dual functionality underscores the importance of understanding the specific cellular and molecular environments that dictate G0S2's ultimate effect on cancer cell fate.

Quantitative Analysis of G0S2 Function in Cancer Cell Lines

The following tables summarize the quantitative effects of G0S2 modulation on key cellular processes in various cancer cell lines as reported in the literature.

Table 1: Effect of G0S2 on Cell Proliferation

| Cancer Type | Cell Line | G0S2 Modulation | Effect on Proliferation | Quantitative Data | Reference |

| Leukemia | K562 | 5-azacytidine induced re-expression | Inhibition | 24-fold increase in G0S2 expression correlated with reduced proliferation | [4] |

| Leukemia | K562 | shRNA knockdown | Restoration of proliferation | Proliferation restored in the presence of 5-azacytidine | [4] |

| Breast Cancer (ER+) | BT474, MCF7, T47D | Overexpression | Inhibition | Consistent decrease in cell proliferation | [4][8] |

| Breast Cancer (ER-) | Not Specified | Overexpression | Increase | Increased cell proliferation | [7][10] |

| Lung Cancer | LC-1/sq | Overexpression | Slight Increase | - | [2] |

| Non-Small Cell Lung Cancer | A549, HOP62 | Ectopic Expression | Inhibition | Slowed cell growth | [1] |

| Colorectal Cancer | HT29 | Low endogenous expression | Increased Growth | Low G0S2 associated with significant increases in cell growth | [1] |

| Chronic Myeloid Leukemia | TKI-sensitive and resistant lines | Ectopic Expression | Reduced Colony Formation | - | [11] |

Table 2: Effect of G0S2 on Apoptosis

| Cancer Type | Cell Line(s) | G0S2 Modulation | Effect on Apoptosis | Quantitative Data | Reference |

| Lung & Colon Cancer | H1299, HCT116 | Engineered Expression | Induction | Ectopic expression induces apoptosis | [4][5] |

| Breast Cancer | Not Specified | Overexpression | No significant apoptosis | - | [4] |

| Non-Small Cell Lung Cancer | A549, HOP62 | Ectopic Expression | Increased Susceptibility | - | [1] |

Key Signaling Pathways Involving G0S2

G0S2 exerts its influence on cancer cells through multiple signaling pathways, primarily by interacting with key regulatory proteins.

The G0S2-Bcl-2 Axis in Apoptosis

A primary mechanism by which G0S2 induces apoptosis is through its direct interaction with the anti-apoptotic protein Bcl-2.[5][12] G0S2, despite lacking the canonical Bcl-2 homology (BH) domains, binds to Bcl-2 at the mitochondria.[2][5] This interaction prevents the formation of the protective Bcl-2/Bax heterodimer, thereby promoting the pro-apoptotic activity of Bax and leading to mitochondrial outer membrane permeabilization and subsequent cell death.[5][12][13]

Caption: G0S2-mediated induction of apoptosis via Bcl-2 antagonism.

G0S2 and the Regulation of Lipid Metabolism via ATGL

G0S2 is a potent endogenous inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides.[14][15] By binding directly to ATGL, G0S2 suppresses lipolysis, leading to an accumulation of triglycerides within lipid droplets.[14][16] In the context of cancer, this metabolic regulation can have profound effects. By limiting the availability of fatty acids, G0S2 can restrict the energy supply and building blocks necessary for rapid cancer cell proliferation.[2]

Caption: G0S2's role in regulating lipid metabolism and cell proliferation.

The PI3K/mTOR and MYC Signaling Pathways

Recent studies have implicated G0S2 in the regulation of other critical oncogenic pathways. In ER+ breast cancer cells, G0S2 expression has been shown to repress PI3K/mTOR signaling, a key pathway involved in cell growth, proliferation, and survival.[8][17][18] Overexpression of G0S2 in these cells leads to decreased phosphorylation of p70S6K, a downstream effector of mTOR.[8][17] Furthermore, loss of G0S2 has been associated with an increase in MYC transcriptional activity, and G0S2 can function as a tumor suppressor by opposing MYC's oncogenic program.[4]

Experimental Protocols for Studying G0S2 Function

This section outlines common methodologies used to investigate the function of G0S2 in cancer cell lines.

Cell Culture and Transfection

-

Cell Lines: A variety of human cancer cell lines are used, including but not limited to: K562 (leukemia), H1299 (lung), HCT116 (colon), BT474, MCF7, T47D (ER+ breast cancer), and MDA-MB-231 (ER- breast cancer).[4][5][7][8]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection/Transduction: For overexpression studies, cells are transfected with plasmids encoding G0S2 (e.g., pCMV-G0S2) using lipid-based reagents like Lipofectamine 2000. Lentiviral vectors are also commonly used to establish stable cell lines with G0S2 expression.[19] For knockdown studies, shRNA constructs targeting G0S2 are employed.

Analysis of Gene Expression

-

RT-PCR and qRT-PCR: To assess G0S2 mRNA levels, total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR or quantitative real-time PCR using G0S2-specific primers.[5][20]

-

Immunoblotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against G0S2, Bcl-2, Bax, p-p70S6K, and other proteins of interest, followed by detection with HRP-conjugated secondary antibodies.[17][20]

Apoptosis Assays

-

Annexin V Staining: Cells are stained with Annexin V-PE and a viability dye (e.g., 7-AAD) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Caspase Activity Assays: The activity of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric substrate assays.

Cell Proliferation Assays

-

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to cell number.

-

Colony Formation Assay: Cells are seeded at low density and allowed to grow for several days. The resulting colonies are then stained and counted to assess the long-term proliferative capacity.[11]

-

CFSE Staining: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.[11]

Protein-Protein Interaction Studies

-

Co-immunoprecipitation (Co-IP): To confirm the interaction between G0S2 and proteins like Bcl-2, cell lysates are incubated with an antibody against one protein, and the immunoprecipitated complex is then analyzed by immunoblotting for the presence of the other protein.[5]

Workflow for Investigating G0S2 Function

References

- 1. Recent advances on the role of G0S2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G0/G1 Switch Gene 2 (G0S2): Regulating metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G0S2–A new player in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G0S2 suppresses oncogenic transformation by repressing a Myc-regulated transcriptional program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. G0S2 Inhibits the Proliferation of K562 Cells by Interacting with Nucleolin in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G0S2 promotes antiestrogenic and pro-migratory responses in ER+ and ER- breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Loss of G0/G1 switch gene 2 (G0S2) promotes disease progression and drug resistance in chronic myeloid leukaemia (CML) by disrupting glycerophospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. Abstract 648: Role of G0S2 in chronic myeloid leukemia and TKI resistance | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 12. Identification of a protein, G0S2, that lacks Bcl-2 homology domains and interacts with and antagonizes Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. G0S2: a small giant controller of lipolysis and adipose-liver fatty acid flux - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. doaj.org [doaj.org]

- 17. researchgate.net [researchgate.net]

- 18. G0S2 represses PI3K/mTOR signaling and increases sensitivity to PI3K/mTOR pathway inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Transcriptional Targets of NS-3-008 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the transcriptional targets affected by NS-3-008 hydrochloride, a novel small molecule inhibitor. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound has been identified as a potent and orally active transcriptional inhibitor of the G0/G1 switch 2 (G0s2) protein.[1] With a half-maximal inhibitory concentration (IC50) of 2.25 μM, this compound presents a promising therapeutic candidate, particularly in the context of chronic kidney disease, by mitigating inflammatory processes.[1] This guide delves into the molecular mechanisms and transcriptional consequences of this compound treatment.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting the transcription of the G0s2 gene. The proposed mechanism involves the binding of NS-3-008 to 17β-hydroxysteroid dehydrogenase type 4 (Hsd17b4). This interaction is thought to interfere with the transcriptional activation of G0s2, a process dependent on the Signal Transducer and Activator of Transcription 5 (STAT5) binding site within the G0s2 promoter. Consequently, NS-3-008 treatment leads to a reduction in the nuclear phosphorylation of STAT5. Furthermore, the compound has been observed to decrease the phosphorylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.

Known Transcriptional Targets

To date, the primary identified transcriptional targets of this compound are G0s2 and Chemokine (C-C motif) ligand 2 (Ccl2). The inhibitory effect of NS-3-008 on the transcription of these genes has been demonstrated in a mouse model of chronic kidney disease.

Quantitative Data on Transcriptional Inhibition

The following table summarizes the observed downregulation of G0s2 and Ccl2 mRNA levels in the kidneys of 5/6 nephrectomized mice following oral administration of NS-3-008 (5 mg/kg).

| Gene Target | Fold Change vs. Vehicle | Statistical Significance |

| G0s2 | Decreased | p < 0.05 |

| Ccl2 | Decreased | p < 0.05 |

Data extracted from Matsunaga N, et al. EBioMedicine. 2016.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the experimental workflow used to identify this inhibitor.

Caption: Signaling pathway affected by this compound.

Caption: Experimental workflow for identifying G0s2 transcriptional inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound.

High-Throughput Screening for G0s2 Transcriptional Inhibitors

-

Cell Culture and Transfection: Mouse hepatoma Hepa-1c1c7 cells were cultured in α-MEM supplemented with 10% fetal bovine serum. For the reporter assay, cells were seeded in 96-well plates and co-transfected with a luciferase reporter plasmid containing the mouse G0s2 promoter and a Renilla luciferase control plasmid.

-

Compound Screening: A library of 9600 small compounds was screened. Each compound was added to the transfected cells at a final concentration of 10 μM.

-

Luciferase Assay: After 24 hours of incubation with the compounds, the cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity was calculated to determine the effect of each compound on G0s2 promoter activity.

-

Hit Identification: Compounds that significantly inhibited G0s2 promoter activity were selected as primary hits for further validation.

In Vivo Administration of NS-3-008 in a Mouse Model of Chronic Kidney Disease

-

Animal Model: Chronic kidney disease was induced in male C57BL/6J mice by a 5/6 nephrectomy (5/6Nx).

-

Drug Formulation and Administration: this compound was suspended in a 0.5% carboxymethylcellulose solution. The 5/6Nx mice were orally administered with either the vehicle or NS-3-008 (5 mg/kg body weight) once daily for 4 weeks.

-

Tissue Collection and RNA Extraction: After the treatment period, the mice were euthanized, and the kidneys were harvested. Total RNA was extracted from the kidney tissues using a commercially available RNA extraction kit.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of G0s2 and Ccl2 mRNA were quantified by qRT-PCR using specific primers. The relative expression was normalized to a housekeeping gene.

Western Blotting for Phosphorylated STAT5 and p65

-

Nuclear Protein Extraction: Nuclear extracts were prepared from kidney tissues of the treated mice using a nuclear extraction kit.

-

Protein Quantification: The protein concentration of the nuclear extracts was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of nuclear protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and phosphorylated p65 (p-p65). After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Inferred Transcriptional Targets and Future Directions

Given that this compound inhibits the phosphorylation of STAT5 and p65, it is highly probable that it affects the transcription of other genes regulated by these transcription factors.

-

Potential STAT5-regulated targets: STAT5 is involved in the regulation of genes related to cell proliferation, differentiation, and apoptosis, such as Bcl-xL and Cyclin D1. Further investigation is warranted to determine if NS-3-008 modulates the expression of these genes.

-

Potential NF-κB (p65)-regulated targets: NF-κB is a master regulator of inflammation, and its target genes include a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Beyond Ccl2, NS-3-008 may also suppress the transcription of genes such as TNF-α, IL-6, and VCAM-1.

Future research employing unbiased, genome-wide transcriptional profiling techniques, such as RNA-sequencing (RNA-seq) or microarray analysis, on cells or tissues treated with this compound will be crucial to fully elucidate its complete repertoire of transcriptional targets. Such studies will provide a more comprehensive understanding of its therapeutic potential and off-target effects.

References

Methodological & Application

Application Notes and Protocols for In Vitro G0S2 Inhibition by NS-3-008 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-3-008 hydrochloride is recognized as a transcriptional inhibitor of the G0/G1 switch 2 (G0S2) gene, exhibiting a half-maximal inhibitory concentration (IC50) of 2.25 μM. The G0S2 protein is a pivotal endogenous inhibitor of adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides. By directly binding to the patatin-like domain of ATGL, G0S2 effectively curtails lipolysis. Consequently, the inhibition of G0S2 transcription by this compound is anticipated to decrease G0S2 protein levels, thereby leading to an increase in ATGL activity.

This document provides a comprehensive in vitro assay protocol to characterize the effects of this compound. The protocol is designed to first quantify the transcriptional inhibition of G0S2 and subsequently measure the downstream impact on ATGL lipase activity.

Signaling Pathway of G0S2 and ATGL

The G0S2 protein directly interacts with and inhibits ATGL, a key enzyme in cellular lipid metabolism. This interaction is central to the regulation of triglyceride breakdown. This compound acts upstream by inhibiting the transcription of the G0S2 gene.

Determining the Optimal Working Concentration of NS-3-008 Hydrochloride in Cell Culture

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the optimal working concentration of NS-3-008 hydrochloride, a known transcriptional inhibitor of G0/G1 switch 2 (G0s2), for in vitro cell culture experiments.[1][2][3] Detailed protocols for cytotoxicity assessment and functional assays are presented to enable researchers to identify a concentration that is both biologically active and minimally toxic to their specific cell line.

Introduction

This compound is a small molecule inhibitor that targets the transcription of the G0/G1 switch 2 (G0s2) gene, with a reported half-maximal inhibitory concentration (IC50) of 2.25 μM.[1][2][4] G0s2 is implicated in various cellular processes, and its inhibition can impact pathways related to cell cycle and inflammation. NS-3-008 has been shown to decrease the phosphorylation of Stat5 and p65 proteins.[3][4] Establishing the correct working concentration is a critical first step in any experiment to ensure meaningful and reproducible results. This protocol outlines a systematic approach to determine the optimal concentration range of this compound for specific cell lines and experimental questions.

The process involves an initial dose-response curve to assess cytotoxicity, followed by functional assays to confirm the compound's activity at non-toxic concentrations.

Signaling Pathway of this compound

Caption: Simplified signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal working concentration of this compound.

Caption: Workflow for determining the optimal concentration.

Protocols

Preparation of this compound Stock Solution

It is crucial to prepare a concentrated stock solution that can be diluted to the final working concentrations.

-

Reconstitution: this compound is soluble in DMSO and water.[2] For a 10 mM stock solution, dissolve 2.70 mg of this compound (MW: 269.81 g/mol ) in 1 mL of sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or at 4°C for short-term use.[2][4]

Cell Culture and Seeding

The choice of cell line will depend on the research question. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

-

Cell Culture: Culture cells in their recommended growth medium, at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells into 96-well plates at a density that will ensure they are approximately 70-80% confluent at the time of the assay. The optimal seeding density should be determined empirically for each cell line.

Cytotoxicity Assay (MTT Assay)